(2R,3R,4R,5R)-3-fluoro-2,4,5,6-tetrahydroxyhexanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Deoxy-3-fluoro-D-mannose is a fluorinated sugar derivative with the molecular formula C6H11FO5.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Deoxy-3-fluoro-D-mannose typically involves the fluorination of protected mannose derivatives. One common method uses diethylaminosulfur trifluoride (DAST) as the fluorinating agent. For example, 3,4,6-tri-O-benzyl-D-mannose can be fluorinated using DAST to produce 3-Deoxy-3-fluoro-D-mannose .
Industrial Production Methods: While specific industrial production methods for 3-Deoxy-3-fluoro-D-mannose are not extensively documented, the general approach involves large-scale synthesis using similar fluorination techniques as those used in laboratory settings. The process may include steps for purification and quality control to ensure the compound meets the required standards for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Deoxy-3-fluoro-D-mannose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated acids.
Reduction: Reduction reactions can convert it into different fluorinated sugar alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols (RSH).
Major Products:
Oxidation: Fluorinated acids.
Reduction: Fluorinated sugar alcohols.
Substitution: Various substituted fluorinated sugars.
Wissenschaftliche Forschungsanwendungen
3-Deoxy-3-fluoro-D-mannose has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Employed in studies of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential use in developing new pharmaceuticals and as a probe for studying metabolic pathways.
Industry: Utilized in the production of specialized chemicals and materials
Wirkmechanismus
The mechanism of action of 3-Deoxy-3-fluoro-D-mannose involves its incorporation into metabolic pathways where it can act as a substrate or inhibitor for various enzymes. The fluorine atom’s presence can alter the compound’s reactivity and interactions with enzymes, leading to unique biological effects. For example, it can inhibit glycosylation processes by competing with natural sugars .
Vergleich Mit ähnlichen Verbindungen
- 2-Deoxy-2-fluoro-D-glucose
- 2-Deoxy-2-fluoro-D-mannose
- 4-Deoxy-4-fluoro-D-mannose
Comparison: 3-Deoxy-3-fluoro-D-mannose is unique due to the specific position of the fluorine atom at the C-3 position. This positioning can result in different reactivity and biological activity compared to other fluorinated sugars like 2-Deoxy-2-fluoro-D-glucose and 4-Deoxy-4-fluoro-D-mannose. The unique structural properties of 3-Deoxy-3-fluoro-D-mannose make it a valuable tool for studying specific biochemical pathways and developing new therapeutic agents .
Eigenschaften
Molekularformel |
C6H11FO5 |
---|---|
Molekulargewicht |
182.15 g/mol |
IUPAC-Name |
(2R,3R,4R,5R)-3-fluoro-2,4,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C6H11FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h1,3-6,9-12H,2H2/t3-,4-,5+,6-/m1/s1 |
InChI-Schlüssel |
RMHCJIQOFXULDL-ARQDHWQXSA-N |
Isomerische SMILES |
C([C@H]([C@H]([C@H]([C@@H](C=O)O)F)O)O)O |
Kanonische SMILES |
C(C(C(C(C(C=O)O)F)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.